

3-(1H-benzimidazol-1-yl)propanenitrile chemical properties and structure

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Compound of Interest

Compound Name: 3-(1H-benzimidazol-1-yl)propanenitrile

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An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)propanenitrile

This technical guide provides a comprehensive overview of the chemical properties and structure of **3-(1H-benzimidazol-1-yl)propanenitrile**, tailored for researchers, scientists, and drug development professionals. The information is compiled from various public sources and presented in a structured format for clarity and ease of comparison.

Chemical Properties

3-(1H-benzimidazol-1-yl)propanenitrile is a heterocyclic compound featuring a benzimidazole moiety linked to a propanenitrile group. Its fundamental chemical and physical properties are summarized below.

General and Computed Properties

The following table outlines the key identifiers and computed physicochemical properties of the molecule.^[1]^[2]

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ N ₃	PubChem[1], ChemicalBook[2]
Molecular Weight	171.20 g/mol	PubChem[1]
CAS Number	4414-84-0	PubChem[1]
IUPAC Name	3-(1H-benzimidazol-1-yl)propanenitrile	PubChem[1]
XLogP3-AA	1.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Experimental Physical Properties

Experimental data for the physical properties of **3-(1H-benzimidazol-1-yl)propanenitrile** is limited. The known experimental value is presented in the table below.

Property	Value	Source
Melting Point	108-109 °C	Exclusive Chemistry Ltd.

Note: Experimental data for boiling point and solubility are not readily available in the public domain.

Chemical Structure

The structural characteristics of **3-(1H-benzimidazol-1-yl)propanenitrile** are defined by the fusion of a benzene and an imidazole ring, with a propanenitrile substituent on one of the nitrogen atoms of the imidazole ring.

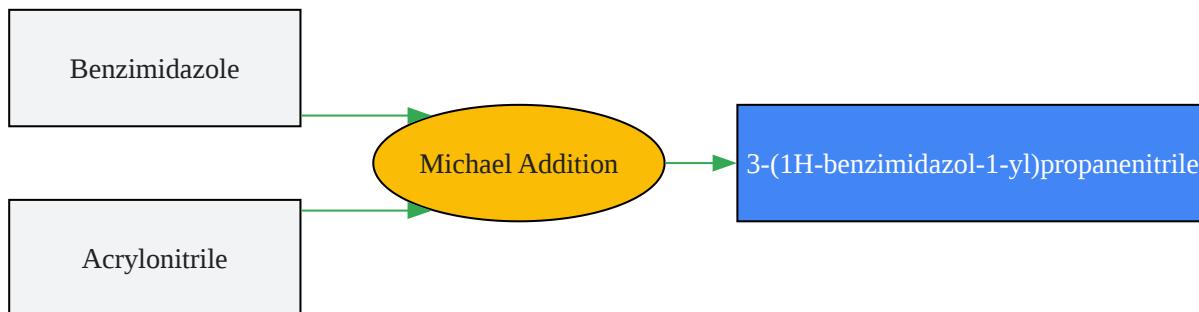
Caption: 2D chemical structure of **3-(1H-benzimidazol-1-yl)propanenitrile**.

Note: Detailed experimental structural data, such as crystal structure, bond lengths, and bond angles for this specific compound, are not currently available in public crystallographic databases.

Experimental Protocols

Synthesis

The synthesis of **3-(1H-benzimidazol-1-yl)propanenitrile** is typically achieved through a Michael addition reaction. This involves the reaction of benzimidazole with acrylonitrile. While the general synthetic route is known, a detailed, step-by-step experimental protocol with specific reagents, quantities, reaction conditions, and purification methods is not available in the reviewed literature.



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Caption: General synthetic workflow for **3-(1H-benzimidazol-1-yl)propanenitrile**.

Spectroscopic Characterization

Comprehensive experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **3-(1H-benzimidazol-1-yl)propanenitrile** are not available in the public domain.

Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antihelmintic, antiviral, and anticancer effects.^{[3][4]} However, specific studies on the biological activity of **3-(1H-benzimidazol-1-yl)propanenitrile** are lacking in the current scientific literature. Consequently, there is no information available regarding its mechanism of action or any associated signaling pathways.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. Researchers should independently verify all information before use.

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